2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide
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Overview
Description
“2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide” is a complex organic compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. The compound contains cyano groups, thiophene rings, a furan ring, and an acetamide group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
Cyanoacetamide derivatives are known for their chemical reactivity. They can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents can afford the respective 2-oxopyridine derivatives. The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Scientific Research Applications
Thiophene Analogues in Carcinogenicity Evaluation
Thiophene analogues of certain carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. Studies have shown these compounds retain activity profiles consistent with their chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo. This highlights the importance of evaluating structural analogues for potential carcinogenic effects and their predictive value in vitro (Ashby et al., 1978).
Furan and Thiophene in Medicinal Chemistry
Furan and thiophene rings are integral in drug design as structural units of bioactive molecules. Their presence in purine and pyrimidine nucleobases, nucleosides, and analogues is critical for medicinal chemistry, demonstrating their role in developing compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This underscores the significance of heteroaryl substituents like furan and thiophene in enhancing the activity and selectivity of pharmaceutical compounds (Ostrowski, 2022).
Acetamide Derivatives' Biological Effects
The biological effects of acetamide and its derivatives have been an area of continued research interest. Studies have detailed the toxicology and potential risks associated with exposure, contributing to a deeper understanding of their biological consequences in humans. This research is vital for evaluating the safety and efficacy of acetamide-containing compounds in various applications, from pharmaceuticals to industrial chemicals (Kennedy, 2001).
Future Directions
The future directions in the research of “2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide” and similar compounds could involve further exploration of their synthetic methods, chemical reactivity, and potential biological activities. The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that cyanoacetylation of amines can lead to the formation of biologically active compounds . The compound might interact with its targets, causing conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dithiophen-2-ylfuran-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S2/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-21-10)14(20-15)11-4-2-6-22-11/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFTASYEYCWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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